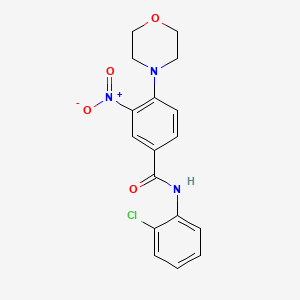
1-(4-chloro-2-nitrophenyl)-4-(3-methylbenzoyl)piperazine
説明
1-(4-chloro-2-nitrophenyl)-4-(3-methylbenzoyl)piperazine, commonly known as CNMPB, is a synthetic compound that belongs to the piperazine family. It is widely used in scientific research as a tool compound to study the physiological and biochemical effects of various receptors and signaling pathways.
作用機序
CNMPB acts as a selective agonist or antagonist for various receptors and signaling pathways. It selectively activates or inhibits the activity of GPCRs by binding to their specific binding sites. CNMPB also modulates the activity of intracellular signaling pathways by activating or inhibiting the activity of various protein kinases such as PKA and PKC.
Biochemical and Physiological Effects:
CNMPB has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various receptors and signaling pathways involved in inflammation, pain, and cardiovascular function. CNMPB has also been shown to modulate the activity of various intracellular signaling pathways involved in cell proliferation and apoptosis.
実験室実験の利点と制限
CNMPB is a useful tool compound in scientific research due to its ability to selectively activate or inhibit various receptors and signaling pathways. It allows researchers to study the role of various receptors and signaling pathways in various physiological and biochemical processes. However, its use is limited by its potential toxicity and its selectivity for specific receptors and signaling pathways.
将来の方向性
CNMPB has the potential to be used in various areas of scientific research such as drug discovery and development. It can be used to identify new drug targets and to develop new drugs that selectively target specific receptors and signaling pathways. It can also be used to study the role of various receptors and signaling pathways in disease processes such as cancer and cardiovascular disease. Future research should focus on the development of new and improved analogs of CNMPB that are more selective and less toxic, and that have improved pharmacokinetic properties.
科学的研究の応用
CNMPB is a useful tool compound in scientific research due to its ability to selectively activate or inhibit various receptors and signaling pathways. It has been used extensively to study the role of G protein-coupled receptors (GPCRs) in various physiological processes such as inflammation, pain, and cardiovascular function. CNMPB has also been used to investigate the role of various intracellular signaling pathways such as protein kinase A (PKA) and protein kinase C (PKC) in cellular processes such as cell proliferation and apoptosis.
特性
IUPAC Name |
[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-3-2-4-14(11-13)18(23)21-9-7-20(8-10-21)16-6-5-15(19)12-17(16)22(24)25/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMVFQGIQODXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B4405725.png)
![methyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4405733.png)
![N-[4-(cyanomethyl)phenyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4405743.png)
![N-(2-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4405753.png)
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B4405756.png)
![4-ethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4405763.png)

![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-3-phenylpropanamide](/img/structure/B4405781.png)

![1-{4-[2-(allylamino)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4405801.png)
![N-(2-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405812.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-dimethylpropanamide](/img/structure/B4405821.png)
![1-[4-(4-bromo-2-isopropylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405831.png)